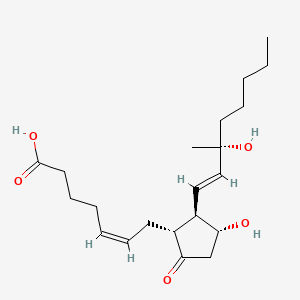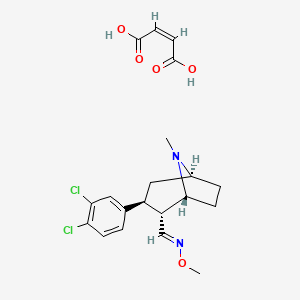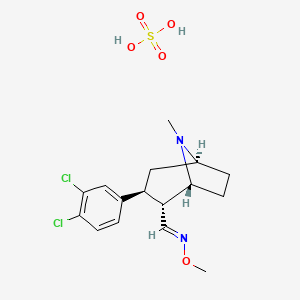
Arbaprostil
Vue d'ensemble
Description
Arbaprostil, également connu sous le nom de 15®-15-méthylprostaglandine E2, est un analogue synthétique de la prostaglandine E2. Il s'agit d'un promédicament qui est activé par épimérisation pour former l'épimère S actif. This compound est principalement connu pour sa capacité à accélérer la cicatrisation des ulcères duodénaux actifs en inhibant la sécrétion acide et en fournissant une cytoprotection gastrique .
Applications De Recherche Scientifique
Arbaprostil has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Arbaprostil is a synthetic analog of prostaglandin E2 . Its primary target is the prostaglandin receptors located in the gastrointestinal tract . Prostaglandins play a crucial role in various physiological processes, including the regulation of inflammation, blood flow, and the formation of gastric mucus and bicarbonate, which protect the stomach lining from acid .
Mode of Action
This compound is a prodrug, which means it is inactive in its original form. It is activated by epimerization to form the active S-epimer . This process occurs in an acidic environment, such as the stomach . Once activated, this compound acts as an agonist at prostaglandin receptors . This means it binds to these receptors and activates them, mimicking the action of natural prostaglandins .
Biochemical Pathways
The activation of prostaglandin receptors by this compound leads to a series of biochemical reactions. These include the inhibition of gastric acid secretion and the enhancement of gastric mucus and bicarbonate production . These actions help protect the stomach lining from acid, thereby preventing or healing gastric ulcers .
Pharmacokinetics
It is known that this compound is rapidly taken up by the glandular stomach tissue after oral administration . It is then released into the plasma in an apparent zero-order manner
Result of Action
The primary result of this compound’s action is the accelerated healing of active duodenal ulcers . This is achieved through the dual action of inhibiting acid secretion and enhancing gastric cytoprotection . In addition, this compound has been shown to significantly inhibit gastric secretion in animal studies .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. The drug requires an acidic pH for its conversion from the inactive R-epimer to the active S-epimer . Therefore, factors that alter the acidity of the stomach, such as the use of antacids or proton pump inhibitors, could potentially affect the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Arbaprostil plays a significant role in biochemical reactions related to gastric protection. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This compound’s interaction with these enzymes leads to the inhibition of gastric acid secretion and the promotion of mucosal protection . Additionally, this compound interacts with gastric epithelial cells, enhancing their resistance to injury from gastric acid and other harmful agents .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In gastric epithelial cells, this compound enhances mucosal protection by increasing the production of mucus and bicarbonate, which neutralize gastric acid . It also influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, leading to increased cellular resistance to injury . Furthermore, this compound affects gene expression by upregulating the expression of genes involved in mucosal protection and downregulating those involved in inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active S-epimer through epimerization . This active form binds to specific prostaglandin receptors on the surface of gastric epithelial cells, leading to the activation of intracellular signaling pathways . These pathways result in the inhibition of gastric acid secretion and the promotion of mucosal protection . This compound also modulates the activity of various enzymes, including cyclooxygenase, which plays a crucial role in its gastroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly absorbed and distributed within the body, with peak plasma concentrations reached within 30 minutes of administration . The stability of this compound is maintained over a period of hours, with a plasma half-life of approximately 2.6 hours . Long-term studies have demonstrated that this compound maintains its gastroprotective effects over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits gastric acid secretion and promotes mucosal protection without significant adverse effects . At higher doses, this compound can cause mild side effects such as diarrhea . Threshold effects have been observed, with higher doses providing greater gastroprotective effects but also increasing the likelihood of adverse effects .
Metabolic Pathways
This compound is metabolized primarily through β-oxidation of its carboxy side-chain, resulting in the formation of 15-methyl-tetranor prostaglandin E1 . This metabolic pathway is significant for the elimination of this compound from the body. The metabolites are excreted primarily through urine, with over 91% of the administered dose being recovered in urinary excretion products .
Transport and Distribution
This compound is rapidly absorbed and distributed within the body following oral administration . It is taken up by the glandular stomach tissue and released into the plasma in a controlled manner . The distribution of this compound is influenced by factors such as blood perfusion and tissue binding, with higher concentrations observed in gastric tissues .
Subcellular Localization
The subcellular localization of this compound involves its uptake by gastric epithelial cells, where it exerts its gastroprotective effects . This compound is localized primarily in the cytoplasm and interacts with intracellular signaling molecules to modulate cellular responses . This localization is crucial for its ability to inhibit gastric acid secretion and promote mucosal protection .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Arbaprostil est synthétisé par une série de réactions chimiques à partir de la prostaglandine E2. La synthèse implique la méthylation du groupe hydroxyle en C-15 pour former la 15-méthylprostaglandine E2. Ce processus nécessite généralement l'utilisation d'agents méthylant dans des conditions contrôlées pour assurer la formation sélective de l'épimère souhaité .
Méthodes de production industrielle
La production industrielle d'this compound implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie et la cristallisation pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Arbaprostil subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion du groupe hydroxyle en cétone.
Réduction : Réduction de la cétone en groupe hydroxyle.
Substitution : Remplacement de groupes fonctionnels par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs selon la substitution souhaitée, tels que des agents halogénants pour les réactions d'halogénation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers épimères et dérivés de l'this compound, qui peuvent être analysés et caractérisés davantage à l'aide de techniques telles que la chromatographie en phase gazeuse et la spectrométrie de masse .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les analogues de la prostaglandine et leurs propriétés chimiques.
Biologie : Investigué pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Principalement utilisé pour ses propriétés gastroprotectrices pour traiter et prévenir les ulcères peptiques. .
Mécanisme d'action
This compound exerce ses effets en inhibant la sécrétion d'acide gastrique et en fournissant une cytoprotection à la muqueuse gastrique. Le composé est un promédicament qui est activé par épimérisation pour former l'épimère S actif. Cette forme active interagit avec les récepteurs de la prostaglandine dans la muqueuse de l'estomac, ce qui entraîne une réduction de la sécrétion acide et une protection accrue de la muqueuse. Les cibles moléculaires comprennent les récepteurs de la prostaglandine et les voies de signalisation associées qui régulent la sécrétion acide et l'intégrité de la muqueuse .
Comparaison Avec Des Composés Similaires
Composés similaires
Misoprostol : Un autre analogue de la prostaglandine utilisé pour la protection gastrique et le traitement des ulcères.
Enprostil : Un analogue synthétique de la prostaglandine E2 ayant des propriétés gastroprotectrices similaires.
Rioprostil : Un analogue de la prostaglandine utilisé pour le traitement des ulcères gastriques.
Unicité de l'arbaprostil
This compound est unique en raison de sa méthylation spécifique en position C-15, ce qui améliore sa stabilité et son efficacité en tant qu'agent gastroprotecteur. Cette modification lui permet d'être plus efficace pour réduire la sécrétion acide et promouvoir la cicatrisation des ulcères par rapport aux autres analogues de la prostaglandine .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-VFXMVCAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866457 | |
| Record name | Arbaprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-70-1 | |
| Record name | Arbaprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbaprostil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbaprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBAPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)






